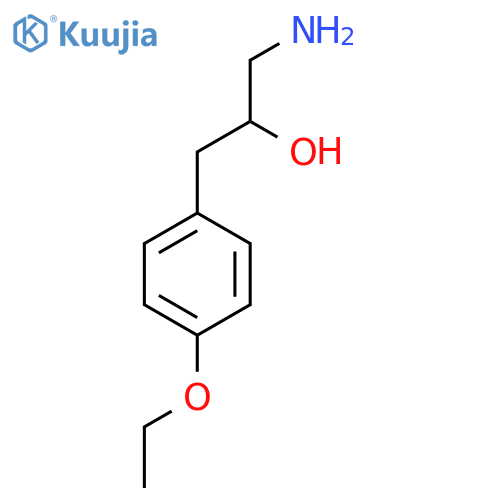

Cas no 1225703-30-9 (1-amino-3-(4-ethoxyphenyl)propan-2-ol)

1-amino-3-(4-ethoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-3-(4-ethoxyphenyl)propan-2-ol

- 1225703-30-9

- EN300-1868751

-

- インチ: 1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)7-10(13)8-12/h3-6,10,13H,2,7-8,12H2,1H3

- InChIKey: YEQFAHMLOAQINH-UHFFFAOYSA-N

- ほほえんだ: OC(CN)CC1C=CC(=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 195.125928785g/mol

- どういたいしつりょう: 195.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-amino-3-(4-ethoxyphenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868751-10.0g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 10g |

$5405.0 | 2023-06-01 | ||

| Enamine | EN300-1868751-0.5g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 0.5g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-1.0g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 1g |

$1256.0 | 2023-06-01 | ||

| Enamine | EN300-1868751-10g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 10g |

$5405.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-5g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 5g |

$3645.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-5.0g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 5g |

$3645.0 | 2023-06-01 | ||

| Enamine | EN300-1868751-0.1g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-1g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 1g |

$1256.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-0.05g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1868751-0.25g |

1-amino-3-(4-ethoxyphenyl)propan-2-ol |

1225703-30-9 | 0.25g |

$1156.0 | 2023-09-18 |

1-amino-3-(4-ethoxyphenyl)propan-2-ol 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

1-amino-3-(4-ethoxyphenyl)propan-2-olに関する追加情報

Comprehensive Overview of 1-amino-3-(4-ethoxyphenyl)propan-2-ol (CAS No. 1225703-30-9): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 1-amino-3-(4-ethoxyphenyl)propan-2-ol (CAS No. 1225703-30-9) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its amino and ethoxy functional groups, serves as a critical building block in synthetic chemistry. Researchers and industry professionals frequently search for terms like "synthesis of 1-amino-3-(4-ethoxyphenyl)propan-2-ol", "CAS 1225703-30-9 applications", and "4-ethoxyphenyl derivatives in drug development", reflecting its relevance in both academic and industrial settings.

The molecular structure of 1-amino-3-(4-ethoxyphenyl)propan-2-ol features a propan-2-ol backbone substituted with an amino group at position 1 and a 4-ethoxyphenyl moiety at position 3. This arrangement imparts distinct physicochemical properties, such as moderate polarity and hydrogen-bonding capabilities, making it suitable for catalysis and chiral synthesis. Recent trends highlight its role in green chemistry initiatives, where researchers explore solvent-free reactions and biocatalytic pathways to optimize its production. Keywords like "sustainable synthesis of amino alcohols" and "chiral intermediates for APIs" align with these advancements.

From an application standpoint, CAS 1225703-30-9 is pivotal in designing pharmaceutical intermediates, particularly for central nervous system (CNS) therapeutics and cardiovascular drugs. Its ethoxy aromatic component enhances bioavailability, a topic frequently queried as "improving drug solubility with ethoxy groups". Additionally, the compound’s potential in material science, such as polymer modification, is under investigation, resonating with searches like "amino alcohols in smart materials".

Quality control and analytical methods for 1-amino-3-(4-ethoxyphenyl)propan-2-ol are equally critical. Techniques like HPLC, NMR, and mass spectrometry ensure purity, addressing common queries such as "analytical validation of CAS 1225703-30-9". Regulatory compliance, especially in REACH and GMP frameworks, further underscores its safe handling, as seen in searches like "regulatory status of 4-ethoxyphenyl derivatives".

In conclusion, 1-amino-3-(4-ethoxyphenyl)propan-2-ol exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, coupled with evolving synthetic methodologies, position it as a compound of enduring interest. By addressing trending topics like "green synthesis" and "drug intermediate optimization", this overview aims to bridge knowledge gaps while adhering to SEO best practices for visibility.

1225703-30-9 (1-amino-3-(4-ethoxyphenyl)propan-2-ol) 関連製品

- 1171923-36-6(2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid)

- 2098079-42-4(2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)

- 1806886-21-4(Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate)

- 946315-96-4(1-(2,4-difluorobenzenesulfonyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 1805142-90-8(Methyl 2-(bromomethyl)-5-(difluoromethyl)pyridine-3-acetate)

- 1805170-98-2(3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid)

- 2307784-16-1((3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride)

- 2137734-04-2(Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-)

- 2680817-19-8(5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)